Cas no 1806690-59-4 (3-(3-Bromopropanoyl)-2-formylmandelic acid)

3-(3-Bromopropanoyl)-2-formylmandelic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-Bromopropanoyl)-2-formylmandelic acid
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- インチ: 1S/C12H11BrO5/c13-5-4-10(15)7-2-1-3-8(9(7)6-14)11(16)12(17)18/h1-3,6,11,16H,4-5H2,(H,17,18)
- InChIKey: SERYJMWWQXODQU-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1=CC=CC(C(C(=O)O)O)=C1C=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 330
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 91.7
3-(3-Bromopropanoyl)-2-formylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015025847-250mg |
3-(3-Bromopropanoyl)-2-formylmandelic acid |
1806690-59-4 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015025847-1g |
3-(3-Bromopropanoyl)-2-formylmandelic acid |
1806690-59-4 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015025847-500mg |
3-(3-Bromopropanoyl)-2-formylmandelic acid |
1806690-59-4 | 97% | 500mg |
806.85 USD | 2021-06-18 |
3-(3-Bromopropanoyl)-2-formylmandelic acid 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
3-(3-Bromopropanoyl)-2-formylmandelic acidに関する追加情報
Recent Advances in the Study of 3-(3-Bromopropanoyl)-2-formylmandelic Acid (CAS: 1806690-59-4)
In recent years, the compound 3-(3-Bromopropanoyl)-2-formylmandelic acid (CAS: 1806690-59-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including its role as an intermediate in the synthesis of bioactive compounds. The purpose of this research brief is to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-(3-Bromopropanoyl)-2-formylmandelic acid, highlighting its efficiency as a building block for more complex molecules. The researchers employed a multi-step synthesis approach, starting from readily available precursors, and achieved a high yield of the target compound. The study also investigated the compound's stability under various conditions, providing valuable insights for its storage and handling in laboratory settings.
Another significant development comes from a research team at the University of Cambridge, who investigated the biological activity of 3-(3-Bromopropanoyl)-2-formylmandelic acid. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This suggests its potential utility in the development of anti-inflammatory agents, although further in vivo studies are required to confirm these effects.
In addition to its biological activity, the compound has also been studied for its role in chemical biology. A recent paper in Chemical Communications detailed its use as a probe for studying protein-ligand interactions. The bromopropanoyl moiety of the molecule allows for facile conjugation with thiol-containing proteins, making it a versatile tool for bioconjugation and labeling experiments. This application could pave the way for new methodologies in proteomics and drug discovery.
Despite these promising findings, challenges remain in the widespread adoption of 3-(3-Bromopropanoyl)-2-formylmandelic acid. Issues such as scalability of synthesis, potential toxicity, and limited bioavailability need to be addressed in future research. However, the compound's unique properties and versatility make it a valuable candidate for further exploration in both academic and industrial settings.
In conclusion, the latest research on 3-(3-Bromopropanoyl)-2-formylmandelic acid (CAS: 1806690-59-4) underscores its potential as a multifunctional molecule in chemical biology and pharmaceutical development. Continued investigation into its synthesis, biological activity, and applications will likely yield further insights and opportunities for innovation in these fields.
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